
2-Amino-2-(2,5-difluorophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(2,5-difluorophenyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group and a hydroxyl group attached to a propan-1-ol backbone, with two fluorine atoms substituted at the 2 and 5 positions of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,5-difluorophenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 2,5-difluorophenylpropan-1-ol.
Amination: The intermediate is then treated with ammonia or an amine source under reductive amination conditions to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(2,5-difluorophenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 2-Amino-2-(2,5-difluorophenyl)propan-1-one.
Reduction: Formation of 2-Amino-2-(2,5-difluorophenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(2,5-difluorophenyl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(2,5-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The compound may also modulate signaling pathways by affecting the activity of key proteins involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-2-(2,4-difluorophenyl)propan-1-ol
- 2-Amino-2-(3,5-difluorophenyl)propan-1-ol
- 2-Amino-2-(2,6-difluorophenyl)propan-1-ol
Uniqueness
2-Amino-2-(2,5-difluorophenyl)propan-1-ol is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern provides distinct electronic properties that can enhance its interaction with molecular targets compared to other difluorophenyl derivatives.
Eigenschaften
Molekularformel |
C9H11F2NO |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
2-amino-2-(2,5-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c1-9(12,5-13)7-4-6(10)2-3-8(7)11/h2-4,13H,5,12H2,1H3 |
InChI-Schlüssel |
SRMLUYYFVGZJIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(C1=C(C=CC(=C1)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


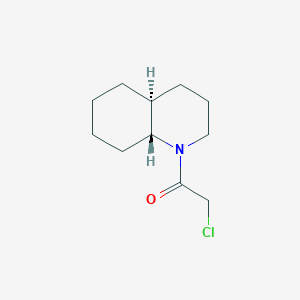
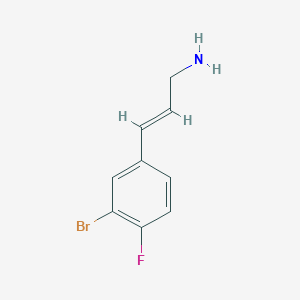
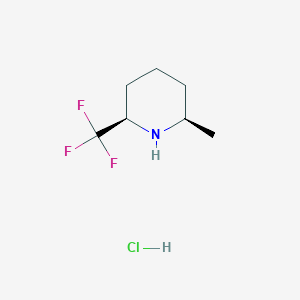
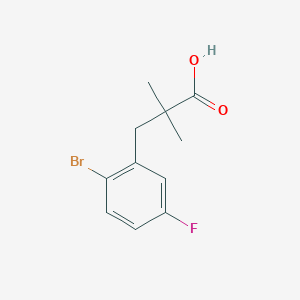
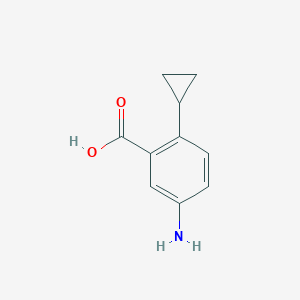
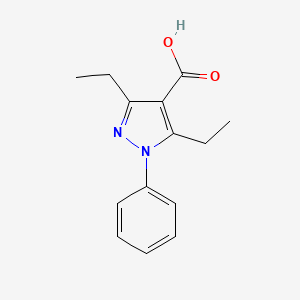
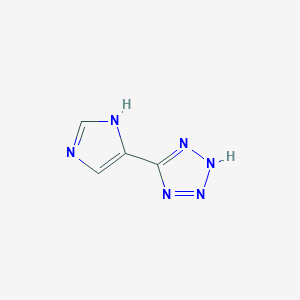
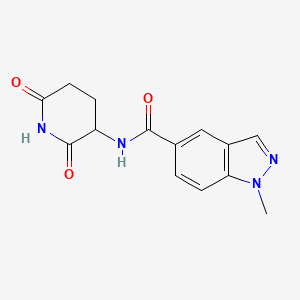



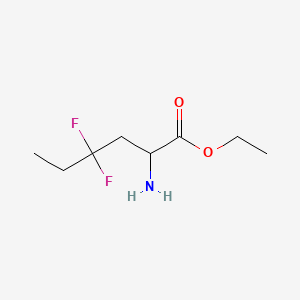
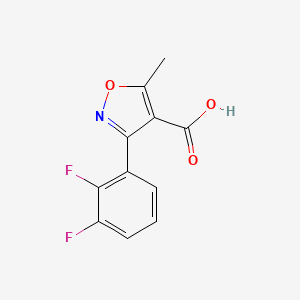
![2-Thiabicyclo[2.2.2]oct-5-ene-3-carboxylicacid](/img/structure/B13542989.png)
